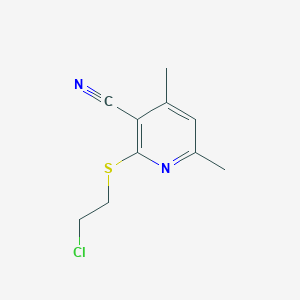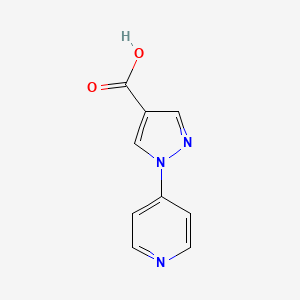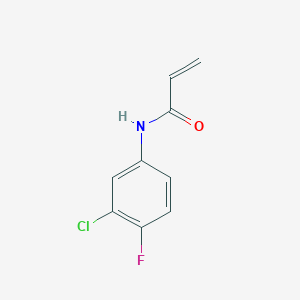
N-(3-chloro-4-fluorophenyl)acrylamide
Overview
Description
Synthesis Analysis
The synthesis of “N-(3-chloro-4-fluorophenyl)acrylamide” involves the reaction of 3-chloro-4-fluoroaniline with 2-furylacrylic acid in the presence of a catalyst. The reaction yields “N-(3-chloro-4-fluorophenyl)acrylamide” as a white crystalline solid, which can be purified through recrystallization.
Molecular Structure Analysis
The linear formula of “N-(3-chloro-4-fluorophenyl)acrylamide” is C9H7ClFNO . It has a molecular weight of 199.61 g/mol.
Scientific Research Applications
Cancer Therapeutics: Synthesis of Gefitinib
N-(3-chloro-4-fluorophenyl)acrylamide: is a key intermediate in the synthesis of Gefitinib , a drug used for the treatment of non-small cell lung carcinoma (NSCLC). The improved synthesis protocol for Gefitinib utilizes this compound to achieve better yields and cost-effectiveness compared to conventional methods .
Neurological Disorders: Development of mGlu4 PAMs
This compound has been used in the development of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). These PAMs, such as VU0418506 , show promise in preclinical rodent models for the treatment of Parkinson’s disease .
Mechanism of Action
Target of Action
It is known that the compound acts on various cellular pathways.
Mode of Action
N-(3-chloro-4-fluorophenyl)acrylamide has been found to inhibit the activity of certain enzymes. This could explain its anti-cancer and anti-inflammatory properties. In addition, it has been shown to modulate the activity of certain receptors in the brain, which could explain its neuroprotective effects.
Biochemical Pathways
The compound has been found to inhibit the activity of certain enzymes, which could lead to a decrease in the production of inflammatory mediators. In addition, it has been found to modulate the activity of certain receptors in the brain, which could lead to a decrease in neuronal damage.
Pharmacokinetics
, which could limit its use in certain experiments. In addition, it has a short half-life, which could make it difficult to study its long-term effects.
Result of Action
N-(3-chloro-4-fluorophenyl)acrylamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, it has been shown to have anti-inflammatory properties, which could be useful in the treatment of certain inflammatory conditions.
Action Environment
The action of N-(3-chloro-4-fluorophenyl)acrylamide can be influenced by various environmental factors. For example, its solubility could be affected by the pH and temperature of the environment. Furthermore, its stability could be influenced by light, heat, and the presence of other chemicals.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-2-9(13)12-6-3-4-8(11)7(10)5-6/h2-5H,1H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKPOFLHKDFKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Amino-4-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386329.png)
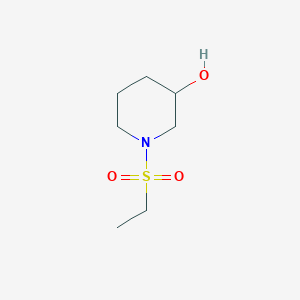
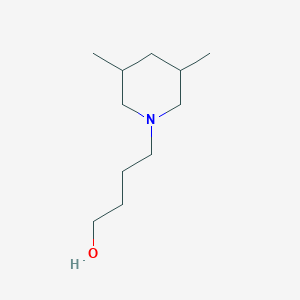
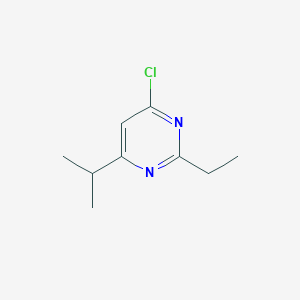


![2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386336.png)
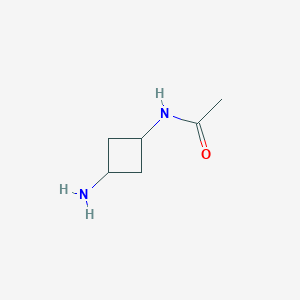
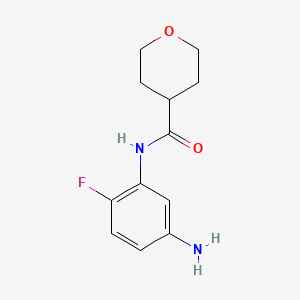
![[3-Bromo-5-methoxy-4-(3-methylbenzyloxy)-phenyl]-methanol](/img/structure/B1386340.png)


